![molecular formula C18H16ClNO3S B2434519 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide CAS No. 1421442-64-9](/img/structure/B2434519.png)
5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide
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Description
5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide, also known as L-745,870, is a small-molecule antagonist for the neurokinin-1 (NK1) receptor. This compound has been widely studied for its potential use in treating various diseases, including depression, anxiety, and substance abuse disorders.
Scientific Research Applications
Chemical Structure and Properties
The chemical compound 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide is part of a broader class of compounds with potential applications in various fields of scientific research. While there are no direct studies on this specific compound, related research on similar molecules provides insights into their potential applications, emphasizing the significance of structural features such as furan and thiophene rings in their biological and pharmacological activities.
Crystallographic Analysis and Biological Activity
Research on compounds with furan and thiophene motifs, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, highlights their relevance in crystallography and their biological activity. The structural analysis of such compounds contributes to understanding their pharmacological potential, offering a foundation for developing new therapeutic agents (Galešić & Vlahov, 1990).
Synthesis and Electrophysical Properties
The synthesis and study of conjugation-extended tetrathiafulvalene analogues involving central aromatic 5-membered heterocyclic linking groups, such as thiophene and furan, provide insights into the impact of these units on the compounds' redox properties and electrical conductivity. Such research underscores the potential of these compounds in developing new materials with specific electrochemical properties (Takahashi, Nihira, Yoshifuji, & Tomitani, 1993).
Bioreductive Activation in Drug Development
Studies on compounds like 5-nitrofuran-2-ylmethyl groups demonstrate the application of furan derivatives in creating pro-drug systems that undergo bioreductive activation. This mechanism is particularly relevant in the context of developing anticancer therapies, where such compounds can facilitate the targeted release of therapeutic drugs within hypoxic tumor environments, underscoring the versatility of furan-containing compounds in medicinal chemistry (Berry, Watson, Whish, & Threadgill, 1997).
properties
IUPAC Name |
5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-22-17-5-4-14(19)9-16(17)18(21)20(10-13-6-7-23-12-13)11-15-3-2-8-24-15/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSRRZAADGOUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide |
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